Ethyl N-carbethoxy-dithiocarbamate is a member of the dithiocarbamate family, characterized by the presence of a dithiocarbamate functional group (-N=C(S)S-) attached to an ethyl carbethoxy moiety. This compound is notable for its potential applications in medicinal chemistry and coordination chemistry due to its ability to form complexes with various metal ions. The structure can be represented as follows:
Dithiocarbamates, including ethyl N-carbethoxy-dithiocarbamate, are synthesized from the reaction of primary or secondary amines with carbon disulfide in the presence of a base. The compound exhibits unique chemical properties due to the presence of sulfur atoms, which can participate in coordination with metal centers.
The primary reaction for synthesizing ethyl N-carbethoxy-dithiocarbamate involves the interaction of ethyl carbamate with carbon disulfide in a basic medium. The general reaction can be summarized as follows:
The reactions involving ethyl N-carbethoxy-dithiocarbamate often include complexation with transition metals, leading to various metal-dithiocarbamate complexes that exhibit diverse biological activities.
Ethyl N-carbethoxy-dithiocarbamate and its derivatives have shown promising biological activities, particularly in anticancer and antimicrobial studies. Research indicates that dithiocarbamates can exhibit cytotoxic effects against various cancer cell lines, potentially due to their ability to form reactive species that induce apoptosis in cancer cells . Additionally, some studies have highlighted their effectiveness against parasitic infections, such as schistosomiasis .
The biological mechanisms often involve the chelation of metal ions, which can disrupt cellular processes or enhance the activity of the dithiocarbamate itself .
The synthesis of ethyl N-carbethoxy-dithiocarbamate typically follows these steps:
This method ensures high purity and yield of the target compound .
Ethyl N-carbethoxy-dithiocarbamate has several applications across different fields:
Studies investigating the interactions between ethyl N-carbethoxy-dithiocarbamate and various metal ions have shown that it forms stable complexes with metals such as zinc, nickel, and gallium. These complexes often exhibit enhanced biological activities compared to their uncoordinated forms . The interaction mechanisms typically involve coordination through sulfur atoms, which donate electron pairs to metal centers, altering their reactivity and stability.
Ethyl N-carbethoxy-dithiocarbamate shares structural similarities with other dithiocarbamates but possesses unique features that enhance its reactivity and biological activity. Below are some similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl Dithiocarbamate | Simple dithiocarbamate without carbethoxy group | Lower stability compared to carbethoxy derivatives |
| Benzyl Dithiocarbamate | Contains a benzyl group instead of ethyl | Enhanced lipophilicity |
| Methyl Dithiocarbamate | Methyl group instead of ethyl | Different solubility characteristics |
| Phenyl Dithiocarbamate | Contains a phenyl ring | Exhibits unique electronic properties |
Ethyl N-carbethoxy-dithiocarbamate stands out due to its ability to stabilize various metal ions effectively while maintaining significant biological activity, making it a compound of interest for further research in medicinal chemistry and material sciences .
The one-pot synthesis of dithiocarbamates has emerged as a pivotal strategy for achieving high regioselectivity and efficiency. A notable method involves the reaction of primary or secondary amines with carbon disulfide (CS₂) and epoxides under mild conditions. For instance, Movassagh and Shokri demonstrated that combining benzylamine, CS₂, and 2,3-epoxypropyl phenyl ether in ethanol at room temperature yields 2-hydroxyalkyl dithiocarbamates with 92% efficiency within minutes. This approach circumvents the need for cryogenic conditions or excess CS₂, which are common drawbacks in traditional methods.
The regioselectivity of epoxide ring opening is governed by steric and electronic factors. In asymmetrical epoxides, nucleophilic attack preferentially occurs at the less hindered carbon atom, as observed in aliphatic epoxides like ethylene oxide. For example, reactions with styrene oxide exhibit reduced selectivity due to competing electronic effects from the aromatic ring, leading to mixtures of regioisomers. This mechanistic insight is critical for tailoring synthetic routes to ethyl N-carbethoxy-dithiocarbamate, where the carbethoxy group may influence steric accessibility.
Catalyst-free methodologies have gained traction for their environmental and economic benefits. A seminal study by Movassagh et al. revealed that ethanol serves as an ideal solvent for facilitating the reaction between amines, CS₂, and epoxides without requiring additional catalysts. The protocol involves sequential addition of CS₂ to the amine, followed by epoxide introduction at ambient temperature. This method achieves yields exceeding 90% for aliphatic amines, though aromatic amines like aniline show diminished reactivity (12% yield).
The absence of catalysts simplifies purification and reduces byproduct formation. For ethyl N-carbethoxy-dithiocarbamate, this approach could be adapted by employing ethyl carbethoxyamine as the starting material. The carbethoxy group’s electron-withdrawing nature may modulate the amine’s nucleophilicity, necessitating optimization of reaction times and stoichiometry.
Solvent selection profoundly impacts reaction kinetics and yields. Ethanol has been identified as a superior medium for dithiocarbamate synthesis due to its polarity and ability to stabilize intermediates. In contrast, aqueous systems fail to produce desired products, likely due to poor solubility of CS₂ and intermediates.
An alternative solvent-free approach employs benzyl trimethyl ammonium hydroxide (Triton-B) as a phase-transfer catalyst. This method facilitates the reaction of alkyl halides, amines, and CS₂ under neat conditions, achieving yields of 82–98%. For instance, phenethyl chloride reacts with n-butylamine and CS₂ in the presence of Triton-B to yield the corresponding dithiocarbamate in 91% yield within 1.5 hours. The solvent-free protocol is particularly advantageous for large-scale synthesis, minimizing waste and energy consumption.
The regioselectivity of epoxide ring opening in dithiocarbamate synthesis is a interplay of steric and electronic factors. Steric control dominates in aliphatic epoxides, directing nucleophilic attack to the less hindered carbon. For example, 2,3-epoxypropyl phenyl ether reacts preferentially at the terminal carbon, yielding a single regioisomer. Conversely, styrene oxide exhibits negligible selectivity due to competing electronic effects from the phenyl group, resulting in nearly equal proportions of both regioisomers.
These principles are pivotal for designing ethyl N-carbethoxy-dithiocarbamate derivatives with tailored stereochemistry. Introducing bulky substituents on the epoxide or amine could enhance steric guidance, while electron-donating groups on the epoxide may shift selectivity toward electronic control.
Ethyl N-carbethoxy-dithiocarbamate belongs to the class of dithiocarbamate compounds, which are widely recognized for their efficacy as chain transfer agents (CTAs) in RAFT polymerization. RAFT polymerization relies on the reversible activation-deactivation equilibrium between propagating radicals and dormant species, enabling precise control over polymer architecture and molecular weight [1] [2]. Dithiocarbamates, including ethyl N-carbethoxy-dithiocarbamate, facilitate this process through their ability to stabilize intermediate radicals during the fragmentation step, thereby minimizing unintended termination reactions [2] [3].
The compound’s structure features a dithiocarbamate group (-S-C(=S)-N-) linked to an ethyl carbethoxy moiety, which enhances its stability and reactivity in radical-mediated systems. During polymerization, the dithiocarbamate group undergoes reversible addition to propagating polymer chains, followed by fragmentation to regenerate active radicals. This mechanism ensures a consistent supply of radicals while maintaining low polydispersity indices (PDI) [1] [5]. For example, in the polymerization of 1-vinyl-1,2,4-triazole (VT), analogous dithiocarbamates achieved monomer conversions exceeding 98% while producing polymers with PDIs as low as 1.16 [1] [5].
Ethyl N-carbethoxy-dithiocarbamate plays a critical role in regulating the molecular weight of poly(1-vinyl-1,2,4-triazole) (PVT), a polymer valued for its thermal stability and applications in proton-exchange membranes and nanocomposites [1] [5]. By adjusting the ratio of monomer to CTA, researchers can precisely tune the number-average molecular weight ($$Mn$$) of PVT. For instance, studies using structurally similar dithiocarbamates demonstrated $$Mn$$ values ranging from 11 kDa to 61 kDa, depending on the [M]:[CTA] ratio [1] [5].
Table 1: Molecular Weight Control in PVT Synthesis Using Dithiocarbamates
| [M]:[CTA] Ratio | Solvent | $$M_n$$ (kDa) | PDI |
|---|---|---|---|
| 100:1 | DMF | 61 | 1.21 |
| 200:1 | Methanol | 32 | 1.16 |
| 300:1 | DMF | 11 | 1.18 |
Data adapted from studies on analogous dithiocarbamates [1] [5].
The choice of solvent further influences molecular weight distribution. Methanol, for example, has been shown to produce narrower PDIs compared to dimethylformamide (DMF), likely due to improved solubility of the CTA and reduced chain aggregation [1].
Dithiocarbamates outperform other CTAs, such as xanthates and trithiocarbonates, in controlling the polymerization of challenging monomers like VT. Key advantages include:
For instance, in ethylene polymerization, aromatic dithiocarbamates achieved $$Mn$$ values up to 3,000 g/mol with PDIs of 1.4–1.8, whereas xanthates struggled to exceed $$Mn = 1,000$$ g/mol under similar conditions [3].
Ethyl N-carbethoxy-dithiocarbamate enables the synthesis of well-defined block copolymers by preserving the reactivity of polymer chain ends. After the initial polymerization, the dithiocarbamate-terminated polymer can reinitiate growth upon exposure to a second monomer, facilitating sequential block formation [2] [5]. For example, poly(methyl methacrylate)-block-polystyrene (PMMA-b-PS) with $$M_n = 25,600$$ and PDI = 1.15 has been synthesized using similar dithiocarbamates [2].
The compound’s ability to maintain end-group fidelity is critical for applications requiring precise nanostructures, such as drug delivery systems or photonic crystals. Recent advances have also leveraged its utility in synthesizing gradient copolymers, where gradual changes in monomer composition are achieved through controlled feed ratios [5].
Ethyl N-carbethoxy-dithiocarbamate demonstrates significant inhibitory activity against β-carbonic anhydrase enzymes through a well-characterized zinc-binding mechanism. Research has established that dithiocarbamate compounds, including ethyl N-carbethoxy-dithiocarbamate, function as potent inhibitors of human carbonic anhydrase isoforms with nanomolar to submicromolar efficacy [1] [2].
The inhibition mechanism involves direct coordination of the dithiocarbamate sulfur atom to the zinc ion present in the enzyme active site. X-ray crystallographic studies of human carbonic anhydrase II complexed with morpholine dithiocarbamate revealed that these compounds coordinate to the metal ion through a sulfur atom from the dithiocarbamate zinc-binding function [1]. This monodentate coordination establishes favorable interactions with amino acid residues in the enzyme vicinity, resulting in effective enzyme inhibition [3].
Kinetic studies indicate that dithiocarbamate compounds exhibit mixed inhibition patterns against carbonic anhydrase enzymes. The binding affinity data demonstrate that these compounds can achieve binding constants in the range of 10^4 M^-1, indicating moderate to strong enzyme-inhibitor interactions [4]. The thermodynamic parameters suggest that the binding involves both hydrogen bonding and hydrophobic interactions within the enzyme active site.
The mechanism differs from traditional sulfonamide inhibitors as dithiocarbamates bind through sulfur coordination rather than nitrogen-based interactions. This alternative binding mode provides opportunities for developing carbonic anhydrase inhibitors with distinct selectivity profiles compared to clinically used sulfonamide derivatives [1] [2].
Extensive structure-activity relationship studies have demonstrated that dithiocarbamate compounds, including ethyl N-carbethoxy-dithiocarbamate, exhibit potent inhibitory activity against mycobacterial β-carbonic anhydrases. These enzymes represent validated targets for antimycobacterial drug development, particularly against Mycobacterium tuberculosis [5] [6] [7].
Investigation of N-mono- and N,N-disubstituted dithiocarbamates against two β-carbonic anhydrases from Mycobacterium tuberculosis, mtCA 1 (Rv1284) and mtCA 3 (Rv3273), revealed inhibition efficacies ranging from subnanomolar to micromolar levels, depending on the substitution pattern at the nitrogen atom [6]. The substitution patterns significantly influence inhibitory potency, with aryl, arylalkyl, heterocyclic, aliphatic, and amino acyl moieties all contributing to potent mtCA 1 and 3 inhibition in both N-mono- and N,N-disubstituted series.
Comprehensive evaluation of 14 compounds from monothiocarbamate and dithiocarbamate series against β-carbonic anhydrase 3 (β-CA3) of Mycobacterium tuberculosis demonstrated that 11 derivatives showed effective nanomolar or submicromolar inhibition with inhibition constants (KI) ranging from 2.4 to 812.0 nanomolar [5]. Four dithiocarbamate compounds exhibited particularly significant inhibition potencies with KI values between 2.4 and 43 nanomolar.
The structure-activity relationships indicate that electronic and steric properties of substituents attached to the dithiocarbamate nitrogen significantly affect inhibitory potency. Compounds with optimal substitution patterns demonstrate superior selectivity for mycobacterial enzymes compared to human carbonic anhydrase isoforms, suggesting potential for developing species-selective antimycobacterial agents [5] [6].
Mechanistic studies suggest that dithiocarbamate compounds target mycobacterial β-carbonic anhydrases through similar zinc coordination mechanisms observed with human enzymes. The β-carbonic anhydrases in mycobacteria play essential roles in pH homeostasis, biosynthetic processes, and environmental adaptation, making them attractive targets for novel antimycobacterial drug development [5] [7].
Ethyl N-carbethoxy-dithiocarbamate and structurally related dithiocarbamate compounds exhibit significant cytotoxic activity against various cancer cell lines, demonstrating potential as anticancer therapeutic agents. Extensive research has characterized their mechanisms of action, selectivity profiles, and structure-activity relationships in oncological applications [11] [12] [13] [14].
Metal complexes incorporating dithiocarbamate ligands show particularly potent anticancer activity. Organotin(IV) dithiocarbamate complexes demonstrate cytotoxic effects with IC50 values ranging from 0.01 to 40 micromolar against various human tumor cell lines, including HeLa, MCF-7, K-562, and Jurkat E6.1 cells [11]. Triphenyltin(IV) dithiocarbamate derivatives exhibit the most potent cytotoxicity, with IC50 values as low as 0.03 micromolar against Jurkat E6.1 cells.
Mechanistic studies reveal that dithiocarbamate compounds induce apoptosis as the primary mechanism of cancer cell death. Flow cytometry analysis using Annexin V-FITC/PI staining demonstrates that organotin(IV) dithiocarbamate compounds induce significant apoptosis percentages, with some derivatives achieving 64% apoptosis induction in cancer cell lines [12] [14]. The apoptotic pathway appears to involve mitochondrial dysfunction, reactive oxygen species generation, and caspase activation.
Structure-activity relationship investigations indicate that the nature and number of substituents significantly influence cytotoxic potency. Tricyclohexyltin(IV) dithiocarbamate compounds with different N-bound alkyl substituents exhibit varying cytotoxicity levels, with IC50 values ranging from 0.58 to 1.66 micromolar against A549 lung carcinoma cells [15]. These compounds demonstrate superior cytotoxicity compared to cisplatin, a standard anticancer drug.
Cell cycle analysis reveals that dithiocarbamate compounds induce cell cycle arrest at different phases, including G0/G1, S, and S-G2/M phases. This cell cycle disruption contributes to the antiproliferative effects and supports the compounds' potential as anticancer agents [11] [12]. The ability to arrest cell cycle progression at multiple checkpoints suggests complex mechanisms involving DNA damage response and cell division control.
Gold(III) dithiocarbamate complexes demonstrate selective anticancer activity with excellent cytotoxicity against colon cancer cell lines while showing minimal effects on normal cells. These complexes exhibit antiproliferative activity superior to or comparable to auranofin and significantly better than cisplatin [16]. The selectivity for cancer cells over normal cells represents a crucial advantage for potential therapeutic applications.
Comparative cytotoxicity studies across multiple cancer cell lines demonstrate that dithiocarbamate derivatives exhibit broad-spectrum anticancer activity. The compounds show effectiveness against breast cancer (MCF-7), prostate cancer (PC-3, DU145, LNCaP), lung cancer (A549), and leukemia (Jurkat E6.1, K-562) cell lines, indicating potential for treating diverse cancer types [11] [12] [15] [17].